



Application Notes: WS₂ in Petroleum Hydrodesulfurization

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Compound of Interest		
Compound Name:	WS3	
Cat. No.:	B15559451	Get Quote

Tungsten disulfide (WS₂) is a highly effective catalyst for hydrodesulfurization (HDS), a critical process in the petroleum refining industry for removing sulfur from fuel products to comply with environmental regulations.[1][2] WS₂-based catalysts are known for their high catalytic activity, stability, and cracking ability.[3] They can be used in an unsupported (bulk) form or, more commonly, dispersed on high-surface-area supports like alumina (Al₂O₃), silica (SiO₂), or titania (TiO₂).[4][5] The activity of WS₂ catalysts is often significantly enhanced by the addition of promoter metals such as nickel (Ni) or cobalt (Co), which work synergistically with the WS₂ to create highly active "Ni-W-S" or "Co-W-S" phases.[5][6][7]

The catalytic activity of supported WS₂ is influenced by several factors, including the interaction between the active metal phase and the support material, the dispersion of the WS₂ slabs, and the specific morphology of the catalyst.[5][6] For instance, weaker metal-support interactions can lead to a higher degree of sulfidation and the formation of more active phases.[6] The primary function of the catalyst is to facilitate the cleavage of carbon-sulfur bonds in organosulfur compounds present in petroleum feedstocks, such as thiophenes, benzothiophenes, and dibenzothiophenes.[8][9]

Data Presentation: Performance of WS₂-Based HDS Catalysts

The following tables summarize quantitative data from various studies on the performance of WS₂-based catalysts in the hydrodesulfurization of dibenzothiophene (DBT), a model refractory sulfur compound.



Table 1: Physicochemical Properties of Various WS2 Catalysts

Catalyst Compositio n	Support Material	Promoter	BET Surface Area (m²/g)	Average Slab Length (nm)	Average Stacking Number
NiW	Al ₂ O ₃ -TiO ₂ (sol-gel)	Ni	-	~4.5-5.5	-
NiW	Al25Zr75	Ni	-	-	-
WS ₂	SBA-15 (Silica)	None	800 (support)	3.6	3.2
Ni/WS ₂	Unsupported	Ni	High	-	-
Co/WS ₂	Unsupported	Со	High	-	-

Data compiled from multiple sources for illustrative comparison.[6][7][10]

Table 2: Catalytic Activity in Dibenzothiophene (DBT) HDS

Catalyst	Reaction Temperature (°C)	H₂ Pressure (MPa)	DBT Conversion (%)	HYD/DDS Ratio*
NiW/Al ₂ O ₃ -CeO ₂ (15% CeO ₂)	320	5.5	97	1.6
NiW/Al ₂ O ₃	320	5.5	< 70	~0.5
C05M014W1/γ- Al2O3	325	1.15	88 (Naphtha HDS)	-
NiMo/ZS15-50	-	-	98.9	-
Ni/WS ₂ (in-situ activated)	350	3.1	~80-90	>1.0
WS ₂ (in-situ activated)	350	3.1	~70	<0.5

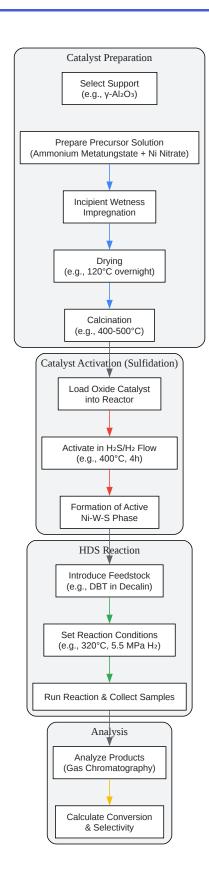


*HYD/DDS Ratio: The ratio of products formed via the hydrogenation pathway versus the direct desulfurization pathway.[7][9][11]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for catalyst synthesis and testing, and the reaction mechanism for dibenzothiophene HDS.

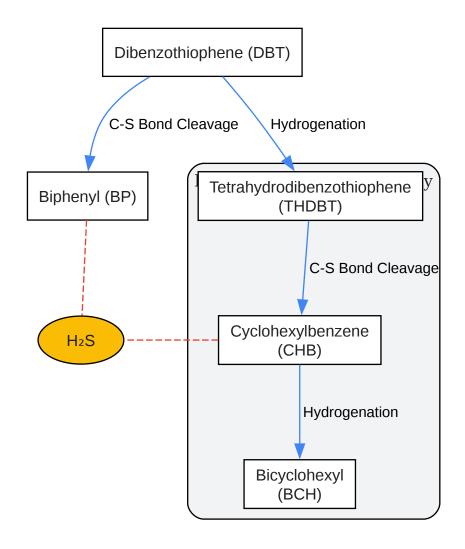




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Caption: Experimental workflow for synthesis, activation, and testing of a supported Ni-WS₂ HDS catalyst.



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Caption: Reaction pathways for the hydrodesulfurization (HDS) of dibenzothiophene (DBT) over a WS₂ catalyst.

Experimental Protocols

Protocol 1: Synthesis of Ni-Promoted WS₂/Al₂O₃ Catalyst

This protocol describes the synthesis of a Ni-promoted tungsten sulfide catalyst supported on gamma-alumina (y-Al₂O₃) via the incipient wetness impregnation method.



Materials:

- y-Al₂O₃ support (pre-dried)
- Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀ · xH₂O)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂ · 6H₂O)
- · Deionized water

Procedure:

- Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.
- Pore Volume Determination: Determine the pore volume of the dried γ-Al₂O₃ by incipient wetness technique using deionized water. This is the total volume of solution the support can absorb without becoming oversaturated.
- Precursor Solution Preparation:
 - Calculate the required amounts of ammonium metatungstate and nickel nitrate to achieve the desired metal loadings (e.g., 15 wt% W, 3.5 wt% Ni).[9]
 - Dissolve the calculated amounts of both precursors in a volume of deionized water equal to the predetermined pore volume of the alumina support. Stir until fully dissolved.
- Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ support while continuously mixing or tumbling. Ensure the solution is evenly distributed. The support should appear damp but not have excess liquid.
- Drying: Age the impregnated catalyst at room temperature for 2 hours, then dry in an oven at 120°C for 12-16 hours.
- Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. Ramp the temperature from room temperature to 400-500°C at a rate of 5°C/min and hold for 4 hours.
 This step converts the metal precursors to their oxide forms (WO₃ and NiO).



 Cooling and Storage: Cool the calcined catalyst to room temperature and store it in a desiccator until further use.

Protocol 2: Catalytic Hydrodesulfurization of Dibenzothiophene

This protocol outlines the procedure for evaluating the HDS activity of the synthesized Ni-W/Al₂O₃ catalyst in a high-pressure batch or fixed-bed reactor.

Equipment and Materials:

- High-pressure reactor (e.g., Parr batch reactor or a fixed-bed flow reactor)
- Synthesized Ni-W/Al₂O₃ catalyst (oxide form)
- H₂S/H₂ gas mixture (e.g., 15% H₂S in H₂)
- High-purity H₂ gas
- Dibenzothiophene (DBT)
- Solvent (e.g., decalin or hexadecane)
- Gas chromatograph (GC) equipped with a flame ionization detector (FID) or sulfur-selective detector.

Procedure:

- Catalyst Loading: Load a precise amount of the calcined Ni-W/Al₂O₃ catalyst (e.g., 0.25 g) into the reactor.[11]
- Catalyst Activation (Sulfidation):
 - Seal the reactor and purge with an inert gas (N2 or Ar).
 - Introduce the H₂S/H₂ gas mixture.



- Heat the reactor to the activation temperature (e.g., 400°C) at a controlled rate (e.g., 4 K/min) and hold for 4 hours to convert the metal oxides to the active sulfide phases (Ni-W-S).[7][11]
- After sulfidation, cool the reactor under the H₂S/H₂ flow or switch to an inert gas.

Reaction Setup:

- Prepare a stock solution of the reactant feed, for example, 5% vol. of DBT dissolved in decalin.[11]
- For a batch reactor, introduce the liquid feed into the cooled reactor containing the activated catalyst.
- For a fixed-bed reactor, introduce the feed using a high-pressure liquid pump.

HDS Reaction:

- Purge the reactor with H₂ to remove the inert/sulfiding gas, then pressurize with H₂ to the desired reaction pressure (e.g., 3.1 - 5.5 MPa).[7][11]
- Heat the reactor to the reaction temperature (e.g., 320-350°C) while stirring (for a batch reactor) or maintaining flow (for a fixed-bed reactor).[7][11]
- Start the reaction timer once the desired temperature and pressure are reached.

Sampling and Analysis:

- Periodically, collect liquid samples from the reactor.
- Analyze the samples using a gas chromatograph to determine the concentrations of DBT and the reaction products (biphenyl, cyclohexylbenzene, etc.).

Data Analysis:

Calculate the DBT conversion based on the change in its concentration over time.



 Determine the selectivity towards different products to evaluate the prevalence of the DDS and HYD reaction pathways.

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